2-Amino-5-(trifluoromethyl)pyridine-3-acetic acid
Overview
Description
2-Amino-5-(trifluoromethyl)pyridine-3-acetic acid, also known as TFPA, is an organic compound belonging to the family of pyridine carboxylic acid derivatives. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. It is widely used in organic synthesis, as a building block for more complex molecules, and as a reagent in various laboratory experiments.
Scientific Research Applications
2-Amino-5-(trifluoromethyl)pyridine-3-acetic acid is widely used in organic synthesis, as a building block for more complex molecules, and as a reagent in various laboratory experiments. It is used in the synthesis of novel drugs, such as indole-acetic acid derivatives and isoflavones. It is also used in the synthesis of polymers, such as poly(vinyl chloride). In addition, it is used in the synthesis of polymers with improved properties, such as poly(thiophene)s and poly(aniline).
Mechanism of Action
2-Amino-5-(trifluoromethyl)pyridine-3-acetic acid acts as a nucleophilic reagent in organic synthesis. It is able to react with a variety of electrophiles, including alkyl halides, aldehydes, ketones, and carboxylic acids. The reaction proceeds through a nucleophilic substitution mechanism, where the trifluoromethyl group of 2-Amino-5-(trifluoromethyl)pyridine-3-acetic acid acts as the nucleophile and attacks the electrophile.
Biochemical and Physiological Effects
2-Amino-5-(trifluoromethyl)pyridine-3-acetic acid has not been studied extensively for its biochemical and physiological effects. However, it has been shown to have anti-inflammatory and anti-oxidant properties. It has also been shown to have anti-microbial activity and to inhibit the growth of certain bacteria.
Advantages and Limitations for Lab Experiments
2-Amino-5-(trifluoromethyl)pyridine-3-acetic acid is a versatile reagent with many advantages for laboratory experiments. It is relatively inexpensive and widely available, and it is stable and has a long shelf life. It is also easy to handle and store. On the other hand, it is a strong acid, and it can be corrosive and hazardous if not handled properly.
Future Directions
2-Amino-5-(trifluoromethyl)pyridine-3-acetic acid has potential for further research and development. It could be used as a starting material for the synthesis of novel drugs, such as indole-acetic acid derivatives and isoflavones. It could also be used in the synthesis of polymers with improved properties, such as poly(thiophene)s and poly(aniline). In addition, it could be used to study its biochemical and physiological effects, such as its anti-inflammatory and anti-oxidant properties. Finally, it could be used to study its mechanism of action and to develop new methods for its synthesis.
properties
IUPAC Name |
2-[2-amino-5-(trifluoromethyl)pyridin-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)5-1-4(2-6(14)15)7(12)13-3-5/h1,3H,2H2,(H2,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHPRLWZUSNIBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CC(=O)O)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(trifluoromethyl)pyridine-3-acetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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